molecular formula C18H19F2N5OS B6458062 2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole CAS No. 2549045-43-2

2-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole

Cat. No.: B6458062
CAS No.: 2549045-43-2
M. Wt: 391.4 g/mol
InChI Key: FEBADGOOWYWMQD-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position and a piperazine ring at the 2-position. The piperazine moiety is further functionalized with a 6-(difluoromethyl)-2-methylpyrimidin-4-yl group. The benzothiazole scaffold is known for its pharmacological relevance, particularly in kinase inhibition and antimicrobial applications . The difluoromethyl and methyl substituents on the pyrimidine ring enhance metabolic stability and lipophilicity, while the piperazine linker improves solubility and binding affinity to biological targets .

Properties

IUPAC Name

2-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-4-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N5OS/c1-11-21-12(17(19)20)10-15(22-11)24-6-8-25(9-7-24)18-23-16-13(26-2)4-3-5-14(16)27-18/h3-5,10,17H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBADGOOWYWMQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[6-(Difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-4-methoxy-1,3-benzothiazole is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Structural Overview

The compound features several key structural elements:

  • Benzothiazole core : Known for diverse biological activities.
  • Piperazine moiety : Enhances pharmacological properties.
  • Difluoromethyl and methylpyrimidine groups : Contribute to its unique reactivity and interaction with biological targets.

The molecular formula is C16H16F2N6O1S, with a molecular weight of approximately 330.34 g/mol.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that benzothiazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against gastrointestinal cancer cells .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Research indicates that benzothiazole derivatives possess notable effects against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound shows potential as an inhibitor of various enzymes, including:
    • Human Deacetylase Sirtuin 2 (HDSirt2)
    • Carbonic Anhydrase (CA)
    • Histone Deacetylase (HDAC) .

The biological activity of this compound is largely attributed to its ability to bind selectively to specific receptors or enzymes. This selective binding modulates their activities, leading to desired therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerSignificant inhibition of cancer cell growth
AntimicrobialEffective against Staphylococcus aureus and E. coli
Enzyme InhibitionInhibits HDSirt2, CA, and HDAC

Case Studies

Several studies have investigated the biological activity of benzothiazole derivatives, providing insights into the efficacy and mechanisms of action:

  • Anticancer Study : A study reported that benzothiazoles exhibited potent anticancer activity against various cell lines, with significant increases in apoptotic markers such as caspase-3 and caspase-9 upon treatment . This suggests a potential mechanism involving apoptosis induction.
  • Antimicrobial Evaluation : Another study highlighted the antimicrobial properties of benzothiazole derivatives, demonstrating their effectiveness against multiple bacterial strains. The most active compounds were found to exhibit a zone of inhibition comparable to standard antibiotics .
  • Enzyme Interaction Studies : Computational docking studies have been employed to understand how these compounds interact with target enzymes like VEGFR-2 kinase. These studies revealed promising binding affinities that could translate into therapeutic applications for cancer treatment .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(a) 4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine (CAS 1006441-37-7)

  • Structural Differences : Replaces the benzothiazole-piperazine system with a pyrazole-pyrimidine scaffold. The ethylsulfonyl group increases electrophilicity compared to the methoxy-benzothiazole moiety in the target compound.
  • Functional Implications : The pyrazole-pyrimidine structure is prevalent in agrochemicals (e.g., fungicides), while benzothiazoles are more common in medicinal chemistry. The ethylsulfonyl group may confer stronger enzyme inhibition but lower metabolic stability than the methoxy group .

(b) 1-[(4-Fluorophenyl)Methyl]-N-{1-[2-(4-Methoxyphenyl)Ethyl]Piperidin-4-yl}-2,3-Dihydro-1H-1,3-Benzodiazol-2-Imine (CAS 68844-77-9)

  • Structural Differences : Features a benzimidazole core instead of benzothiazole, with a piperidine linker and fluorophenyl/methoxyphenyl substituents.
  • Functional Implications : The benzimidazole scaffold is associated with antiviral and anticancer activity. The fluorophenyl group enhances blood-brain barrier penetration, whereas the methoxy-benzothiazole in the target compound may prioritize peripheral tissue targeting .

(c) 6-((4-Phenyl-1-Piperazinyl)Methyl)Thiazolo(3,2-b)(1,2,4)Triazole Monohydrochloride

  • Structural Differences : Combines thiazolo-triazole and phenylpiperazine moieties. Lacks the pyrimidine and difluoromethyl groups.
  • Functional Implications: Thiazolo-triazole systems are linked to anticonvulsant and antimicrobial activity.

Comparative Data Table

Compound Core Structure Key Substituents Potential Applications
Target Compound Benzothiazole 4-Methoxy, Piperazine-linked pyrimidine (difluoromethyl) Kinase inhibition, Antimicrobial agents
4-(Difluoromethyl)-6-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-2-(Ethylsulfonyl)Pyrimidine Pyrazole-Pyrimidine Ethylsulfonyl, Difluoromethyl Agrochemicals (fungicides)
1-[(4-Fluorophenyl)Methyl]-N-{1-[2-(4-Methoxyphenyl)Ethyl]Piperidin-4-yl}-2,3-Dihydro-1H-1,3-Benzodiazol-2-Imine Benzimidazole Fluorophenyl, Methoxyphenyl, Piperidine Antiviral, Anticancer
6-((4-Phenyl-1-Piperazinyl)Methyl)Thiazolo(3,2-b)(1,2,4)Triazole Thiazolo-Triazole Phenylpiperazine Anticonvulsant, Serotonin receptor modulation

Research Findings and Mechanistic Insights

  • Target Compound : Computational docking studies suggest strong binding to kinase ATP pockets (e.g., EGFR) due to the pyrimidine’s planar geometry and benzothiazole’s hydrophobic interactions. The difluoromethyl group reduces oxidative metabolism, as seen in analogs .
  • Pyrazole-Pyrimidine Analog : Exhibits fungicidal activity by inhibiting cytochrome P450 51 (CYP51), a key enzyme in ergosterol biosynthesis. The ethylsulfonyl group enhances target selectivity but increases cytotoxicity .
  • Benzimidazole Derivative: Shows nanomolar IC50 values against hepatitis C virus (HCV) NS5B polymerase, attributed to the fluorophenyl group’s halogen bonding. However, its piperidine linker reduces aqueous solubility compared to the target compound’s piperazine .

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